molecular formula C9H10F3N B1297802 N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine CAS No. 90390-11-7

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

Cat. No. B1297802
CAS RN: 90390-11-7
M. Wt: 189.18 g/mol
InChI Key: YMSMEZAYZIYFGA-UHFFFAOYSA-N
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Description

The compound "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various methanamine derivatives and their biological activities, which can provide insight into the chemical class to which the compound belongs. For instance, paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Similarly, paper discusses 1-(2-phenoxyphenyl)methanamines with dual serotonin/noradrenaline reuptake inhibition properties.

Synthesis Analysis

The synthesis of methanamine derivatives is not explicitly detailed in the provided papers. However, paper outlines a novel isocyanide-based four-component reaction that efficiently provides N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This suggests that multi-component reactions could be a viable synthetic route for related compounds, potentially including "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

Molecular Structure Analysis

While the molecular structure of "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine" is not analyzed in the papers, the structure-related activity relationships of similar compounds are explored. For example, paper provides insights into the structure-activity relationship (SAR) for dual serotonin/noradrenaline reuptake inhibition in 1-(2-phenoxyphenyl)methanamines, indicating that small changes in the molecular structure can significantly impact biological activity.

Chemical Reactions Analysis

Paper discusses "N-Methylidene(bis(trimethylsilyl)methyl)amine" as a stable methanimine synthon that can undergo [2 + 2] cycloadditions with ketenes to produce β-lactams. This demonstrates the reactivity of methanimine derivatives in cycloaddition reactions, which could be relevant to the chemical reactions of "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not directly reported in the papers. However, paper mentions favorable drug-like properties such as high solubility, metabolic stability, and Caco-2 penetration for its lead structure, which is a methanamine derivative. These properties are crucial for the pharmacokinetic profile of drug candidates and could be relevant to "N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine".

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has identified the importance of Cytochrome P450 (CYP) enzymes in the metabolism of a broad range of drugs, highlighting the potential for drug-drug interactions (DDIs) when multiple drugs are administered simultaneously. Selective chemical inhibitors, including N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine derivatives, are used in vitro to assess the contribution of various CYP isoforms to the overall metabolism of a compound, aiding in predicting DDIs. These inhibitors help in understanding the selectivity and involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity Studies

The compound's relevance extends into neurochemistry and neurotoxicity research, contributing to the understanding of how certain chemicals affect the nervous system. Studies involving analogs of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine have helped delineate the neurochemical effects and neurotoxicity profiles of psychoactive substances, offering insights into their acute and long-term impacts on the brain. This research has implications for the development of therapeutic strategies for neurotoxicity and substance abuse disorders (McKenna & Peroutka, 1990).

Role in Experimental Parkinsonism

The exploration of excitatory amino acids in experimental parkinsonism has also seen applications of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine derivatives. These studies aim to understand the pathophysiological mechanisms underlying Parkinson's disease, offering a phylogenetic perspective that may be valuable for developing new therapeutic interventions. The role of excitotoxicity, as a pathway on which the actions of various neurotoxins converge, has been a particular focus, providing insights into the potential for targeted treatment strategies (Fornai et al., 1997).

Contributions to Hydrogen Methanation Research

In the field of renewable energy, derivatives of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine have been implicated in the study of biological hydrogen methanation, a process that converts electrical energy into chemical energy by producing methane from hydrogen and carbon dioxide. This research is particularly relevant for the development of sustainable energy storage solutions (Lecker et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H314, H315, H319, H335 . This indicates that it can cause harm if swallowed, cause severe skin burns and eye damage, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSMEZAYZIYFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238136
Record name Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

CAS RN

90390-11-7
Record name Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-[4-(trifluoromethyl)benzyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-(trifluoromethyl)benzylamine (1.0 mL, 7.02 mmol) and di-tert-butyl carbonate (1.68 g, 7.72 mmol) in CH2Cl2 (10 mL) was stirred for 1 hour. The reaction mixture was poured into saturated aqueous ammonium chloride solution, extracted with CH2Cl2 and the organic layers were combined, dried over MgSO4 and concentrated in vacuo to give a white crystalline solid. To a solution of the crude carbamate (1.00 g, 3.61 mmol) in THF (20 mL) in a room temperature water bath, was added LiAlH4 (0.69 g, 18.1 mmol) portion-wise over 10 minutes. The reaction was then heated at reflux for 4 hours. The reaction was cooled in ice and quenched by the addition of water (1.6 mL) and NaOH (2N, 1.3 mL). The grey slurry was filtered and washed with MeOH. The MeOH was removed in vacuo and the crude product taken up in CH2Cl2 and dried over MgSO4 and concentrated in vacuo. Purification by flash column chromatography eluting with 5-10% MeOH in CH2Cl2 plus 1% NH3 solution (2N in MeOH) afforded the title compound.
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